(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1499-56-5
VCID: VC20925848
InChI: InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1
SMILES: COC(=O)C1CC(CN1)O
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

CAS No.: 1499-56-5

Cat. No.: VC20925848

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate - 1499-56-5

Specification

CAS No. 1499-56-5
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate
Standard InChI InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1
Standard InChI Key ZORHSASAYVIBLY-UHNVWZDZSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H](CN1)O
SMILES COC(=O)C1CC(CN1)O
Canonical SMILES COC(=O)C1CC(CN1)O

Introduction

Chemical Identity and Basic Properties

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative with significant applications in organic synthesis and pharmaceutical development. This compound is characterized by its specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring, which is critical for its biological and synthetic utility.
The compound is also known by several synonyms, including trans-4-Hydroxy-L-proline methyl ester, (4R)-4-Hydroxy-L-proline methyl ester, and L-4-Trans-Hydroxyproline Methyl Ester . It represents a methyl ester derivative of trans-4-hydroxy-L-proline, an important naturally occurring amino acid found in collagen and other proteins.
Table 1: Basic Identification and Physical Properties

PropertyValue
CAS Number1499-56-5
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
IUPAC Namemethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate
Melting Point156-160°C
Boiling Point247.2±40.0°C (Predicted)
Density1.216±0.06 g/cm³ (Predicted)
The compound exists as a hydrochloride salt form as well (CAS: 40216-83-9), with a molecular weight of 181.6 g/mol, which is often preferred for improved stability and solubility in certain applications . The specific optical rotation of this compound is important for its applications in asymmetric synthesis, as it provides a defined stereochemical environment for reactions.

Structural Characteristics and Chemical Properties

The three-dimensional structure of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate features a five-membered pyrrolidine ring with two stereocenters. The 2S configuration places the methyl carboxylate group below the plane of the ring, while the 4R configuration positions the hydroxyl group above the ring plane in standard representation.
The compound's structure can be represented through various chemical identifiers:

Chemical Structure Identifiers

The structure of this compound can be precisely defined using several chemical notation systems:

Identifier TypeValue
Standard InChIInChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1
Standard InChIKeyZORHSASAYVIBLY-UHNVWZDZSA-N
Isomeric SMILESCOC(=O)[C@@H]1CC@HO
Canonical SMILESCOC(=O)C1CC(CN1)O
PubChem Compound ID7015125
The compound contains three functional groups that define its reactivity profile: a secondary amine (pyrrolidine nitrogen), a hydroxyl group at position 4, and a methyl ester at position 2. This functional group combination makes it particularly valuable for diverse chemical transformations.

Reactivity Profile

The reactivity of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is primarily determined by its three main functional groups:

  • The secondary amine can participate in various nucleophilic reactions, alkylations, and acylations.

  • The hydroxyl group can undergo esterification, etherification, oxidation, or serve as a handle for other transformations.

  • The methyl ester group can be hydrolyzed, transesterified, or reduced, enabling further functionalization .
    This multi-functional reactivity profile enables the compound to serve as a versatile building block in complex molecule synthesis, particularly for pharmaceutical applications requiring defined stereochemistry.

Synthesis Methods and Production

The synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate typically involves stereoselective approaches starting from suitable precursors. Multiple synthetic routes have been developed, with the most common approach being esterification of appropriately protected hydroxyproline derivatives.

Laboratory-Scale Synthesis

One well-documented synthesis method involves the following procedure:

  • Starting with commercially available 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester

  • Treatment with 4.0 N HCl in dioxane (50 mL) and dichloromethane (200 mL)

  • Stirring at room temperature for 4 hours

  • Concentration to obtain the crude product, which can be used without further purification
    This deprotection method provides a quantitative yield of the target compound and represents an efficient approach for laboratory-scale preparation.

Industrial Production Techniques

For industrial-scale production, continuous flow reactors are often employed to maintain consistent reaction conditions and achieve high yields. These processes typically involve:

  • Optimized esterification conditions with precise temperature and pH control

  • Continuous monitoring of reaction progress

  • Inline purification techniques to remove impurities

  • Crystallization or precipitation of the final product in high purity

Purification Methods

To ensure high purity of the final product, several purification techniques are commonly employed:

  • Recrystallization from suitable solvent systems

  • Chromatographic purification, including column chromatography and preparative HPLC

  • Formation of crystalline salts (such as hydrochloride) for improved purification and stability
    These methods allow for the production of pharmaceutical-grade material meeting stringent purity requirements.

Applications in Research and Industry

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate has found numerous applications across chemical research and pharmaceutical development. Its defined stereochemistry and functional group pattern make it particularly valuable for several specific applications.

Role in Organic Synthesis

As a chiral building block, this compound serves multiple important functions in organic synthesis:

  • Serves as a starting material for the preparation of complex heterocyclic compounds

  • Provides a source of defined stereochemistry for asymmetric synthesis

  • Acts as an intermediate in the synthesis of peptidomimetics and other bioactive compounds

  • Enables the synthesis of (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid and N-Boc-trans-4-hydroxy-L-prolinol
    The compound's utility stems from its ability to facilitate asymmetric synthesis reactions, thereby enabling the construction of complex chiral molecules with precise control of stereochemistry.

Pharmaceutical Applications

In pharmaceutical research and development, (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate has been applied in several important areas:

  • Used in the preparation of Pyridazinamine derivatives as modulators of SMARCA2 and BRM target proteins

  • Employed as a building block for various drug candidates targeting diverse therapeutic areas

  • Utilized in the synthesis of peptide-based therapeutics and enzyme inhibitors
    These applications underscore the compound's importance in modern drug discovery efforts, particularly for targets requiring specific three-dimensional binding interactions.

Biochemical Research Applications

Beyond synthetic applications, the compound also serves important roles in biochemical studies:

  • Used in studies related to enzyme mechanisms, particularly concerning proline-rich proteins like collagen

  • Employed in investigations of post-translational modifications involving hydroxyproline residues

  • Applied in research on protein folding and stability, especially for collagen-like structures
    These research applications highlight the compound's value beyond synthetic chemistry and into the realm of biochemical and structural biology studies.

Safety ParameterClassification/Information
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes)
These hazard classifications indicate that standard laboratory safety precautions should be followed when handling this compound .
SupplierProduct FormQuantityPrice (USD)
TRCFree base100 mg$40
Matrix Scientific95% purity10 g$160
American Custom Chemicals95% purity5 mg$496.12
American Custom Chemicals95% purity1 g$699
AccelPharmtech97% purity1 g$1020
These prices (as of the data collection date in 2021) indicate the relatively high value of this chiral building block, especially at higher purities and smaller quantities . Bulk pricing is typically negotiated directly with manufacturers for industrial-scale applications.

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